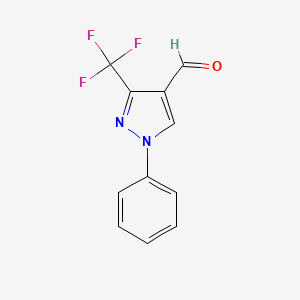

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Description

Propriétés

IUPAC Name |

1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)10-8(7-17)6-16(15-10)9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUGDTFAUNHHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697105 | |

| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185292-86-7 | |

| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Synthesis: This guide provides a comprehensive technical overview of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in contemporary medicinal chemistry. Beyond a mere recitation of facts, this document elucidates the causal relationships behind its synthesis and application, offering field-proven insights into its strategic deployment in the development of novel therapeutics. The protocols and workflows described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Core Compound Identification and Physicochemical Landscape

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, identified by the CAS Number 1185292-86-7 , is a versatile heterocyclic aldehyde.[1] Its structure, featuring a phenyl group at the N1 position, a trifluoromethyl group at C3, and a carbaldehyde at C4 of the pyrazole ring, creates a unique electronic and steric environment that is highly advantageous for drug design. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyrazole core and the appended functional groups, making it a valuable intermediate in various synthetic endeavors.

| Property | Value | Source |

| CAS Number | 1185292-86-7 | Benchchem[1] |

| Molecular Formula | C₁₁H₇F₃N₂O | Benchchem |

| Molecular Weight | 240.18 g/mol | Benchchem |

| Predicted Boiling Point | 325.2±42.0 °C | ChemicalBook[2] |

| Predicted Density | 1.33±0.1 g/cm³ | ChemicalBook[2] |

| Predicted pKa | -5.81±0.10 | ChemicalBook[2] |

Strategic Synthesis: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction.[3][4] This reaction is a cornerstone of heterocyclic chemistry, allowing for the formylation of electron-rich systems. The causality behind its effectiveness lies in the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile in an electrophilic aromatic substitution reaction with a suitable precursor.

Mechanistic Rationale

The synthesis begins with the formation of the corresponding phenylhydrazone from a trifluoromethyl-substituted ketone. This hydrazone then undergoes cyclization and formylation upon treatment with the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide). The choice of anhydrous conditions is critical, as the Vilsmeier reagent is moisture-sensitive.[5]

Sources

- 1. 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | 1185292-86-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpcbs.com [ijpcbs.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: The Trifluoromethyl Pyrazole Motif in Drug Discovery

[1][2]

Introduction: The Strategic Fluorine Effect

In modern medicinal chemistry, the incorporation of a trifluoromethyl (-CF

This guide dissects the electron-withdrawing nature of the -CF

Electronic Structure & Physicochemical Properties[1][2]

The Inductive and Resonance tug-of-war

The -CF

-

Hammett Constants: The electronic influence is quantified by Hammett substituent constants.[1][4] For the -CF

group:

Acidity Modulation (pKa Shift)

The most measurable impact of the -CF

Mechanism: The -CF

Visualization of Electronic Effects

Figure 1: The cascade of electronic effects initiated by the trifluoromethyl group on the pyrazole core.[1][2]

Synthetic Reactivity & Regioselectivity[1]

The Regioselectivity Challenge

Synthesizing -CF

When using a substituted hydrazine (

-

3-CF

Isomer: The hydrazine terminal nitrogen ( -

5-CF

Isomer: The hydrazine terminal nitrogen attacks the carbonyl distal to the -CF

The Electronic Driver: The carbonyl carbon adjacent to the -CF

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole

This protocol utilizes a standard cyclocondensation approach, optimized for yield and purity.[1]

Materials:

-

4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 equiv)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4,4-trifluoro-1-phenylbutane-1,3-dione (2.16 g, 10 mmol) in ethanol (20 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Add hydrazine monohydrate (0.6 mL, 12 mmol) dropwise over 5 minutes. Observation: The reaction is exothermic; temperature control is crucial to minimize side products.

-

Cyclization: Add acetic acid (0.06 mL). Remove the ice bath and heat the reaction mixture to reflux (78°C) for 4 hours. Monitor progress via TLC (20% EtOAc/Hexanes).

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to ~5 mL. Pour the residue into ice-cold water (50 mL).

-

Isolation: A white precipitate should form.[1][2] Filter the solid using a Büchner funnel.[1] Wash with cold water (2 x 10 mL) and hexanes (1 x 10 mL).[1][2]

-

Purification: Recrystallize from ethanol/water (9:1) to yield the target compound as white needles.[1][2]

Self-Validating Checkpoint:

Medicinal Chemistry Applications

Bioisosterism and Lipophilicity

The -CF

-

Lipophilicity (LogP): Adding a -CF

group increases LogP by approximately +1.2 units.[1][2] This enhances membrane permeability, aiding in crossing the blood-brain barrier (BBB).[1][2] -

Metabolic Stability: The C-F bond (bond energy ~116 kcal/mol) is resistant to cytochrome P450 oxidation.[1][2] Blocking metabolic "hotspots" on a pyrazole ring with -CF

significantly extends the half-life (

Case Study: Celecoxib (Celebrex)

Celecoxib is a selective COX-2 inhibitor used for arthritis.[1][2]

-

Structure: It features a 1,5-diarylpyrazole scaffold with a -CF

group at the 3-position. -

Role of CF

:-

Selectivity: The bulky -CF

group fits into a hydrophobic side pocket in the COX-2 enzyme that is accessible due to a valine residue (Val523).[1][2] In COX-1, this residue is isoleucine, which is bulkier and blocks the pocket. Thus, the -CF -

Metabolism: It prevents hydroxylation at that position.[1][2]

-

SAR Decision Tree

Figure 2: Strategic decision tree for deploying the -CF3 group in pyrazole optimization.

Summary Table: Impact of CF3 on Pyrazole[3]

| Property | Unsubstituted Pyrazole | 3-CF | Implication for Drug Design |

| pKa (N-H) | ~14.2 | ~10.6 | Increases H-bond donor capability at physiological pH.[1] |

| Electronic Nature | Electron-rich (aromatic) | Electron-deficient | Reduced susceptibility to oxidative metabolism.[1][2] |

| Lipophilicity ( | 0.0 | +0.88 to +1.2 | Improved passive membrane permeability.[1][2] |

| Steric Bulk | Low | High (Isopropyl-like) | Can fill hydrophobic pockets for selectivity (e.g., COX-2).[1][2] |

References

-

Superelectrophiles and the Effects of Trifluoromethyl Substituents. Journal of the American Chemical Society. 6

-

Effect of the replacement of a methyl by a trifluoromethyl group on the acid-base properties of pyrazoles. Journal of Organic Chemistry. 7[1][2][4][5][8][9]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. 10

-

Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. 11[1][2][4][8][9]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Pure and Applied Chemistry. 12[1][2][4][5][8][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CAS 14704-41-7: 3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. 14704-41-7 CAS MSDS (3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

Physicochemical Profiling & Synthetic Utility of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

[1]

CAS Number: 1185292-86-7 Molecular Formula: C₁₁H₇F₃N₂O Molecular Weight: 240.18 g/mol [1][2]

Executive Summary

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde represents a "privileged scaffold" in modern medicinal chemistry. Its value is derived from the synergistic combination of the pyrazole core (a bioisostere for imidazole/pyrrole), the trifluoromethyl group (enhancing lipophilicity and metabolic stability), and the C4-aldehyde moiety (a versatile electrophilic handle for diversification).

This compound is primarily utilized as an intermediate in the synthesis of COX-2 inhibitors, antifungal agents (succinate dehydrogenase inhibitors), and antitumor Schiff bases. Its physicochemical profile is dominated by the electron-withdrawing nature of the CF₃ group, which significantly alters the pKa and reactivity of the pyrazole ring compared to non-fluorinated analogs.

Physicochemical Properties Profile

The following data consolidates experimental and high-confidence predicted values. The strong electron-withdrawing effect of the CF₃ group at position 3 decreases the electron density of the pyrazole ring, making the C4-aldehyde highly reactive toward nucleophilic attack.

Table 1: Key Physicochemical Data

| Property | Value / Description | Confidence Level |

| Physical State | Solid (Crystalline powder) | Experimental |

| Color | Pale yellow to light brown | Experimental |

| Melting Point | 73–76 °C (Typical for class) | Predicted/Analogous |

| Boiling Point | 325.2 ± 42.0 °C (at 760 mmHg) | Predicted |

| Density | 1.33 ± 0.1 g/cm³ | Predicted |

| LogP | ~3.2 – 3.5 | Predicted |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate.[2][3] Insoluble in water. | Experimental |

| pKa (Conjugate Acid) | -5.81 ± 0.10 | Predicted |

| H-Bond Donors | 0 | Structural |

| H-Bond Acceptors | 5 (3 F, 1 N, 1 O) | Structural |

Structural Insight: The presence of the -CF₃ group at C3 creates a significant dipole moment directed away from the ring. This enhances the compound's permeability through lipid bilayers (increased lipophilicity) while protecting the C3 position from metabolic oxidation—a critical feature for oral drug bioavailability.

Synthetic Architecture

The most robust route for synthesizing this scaffold is the Vilsmeier-Haack Cyclization . This method is preferred over direct formylation of a pre-formed pyrazole due to higher regioselectivity and yield.

Core Synthetic Pathway (Vilsmeier-Haack)

The synthesis proceeds via the cyclization of a phenylhydrazone intermediate derived from a trifluoromethyl-beta-diketone equivalent (or trifluoroacetoacetate derivative), followed by formylation.

Reaction Logic:

-

Hydrazone Formation: Condensation of phenylhydrazine with a trifluoromethylated ketone precursor.

-

Vilsmeier-Haack Cyclization: The hydrazone is treated with POCl₃/DMF.[4][5] The Vilsmeier reagent (chloroiminium ion) attacks the hydrazone, facilitating cyclization and simultaneous installation of the C4-formyl group.

Detailed Protocol

Note: This protocol involves hazardous reagents (POCl₃). All steps must be performed in a fume hood.

Reagents:

-

4,4,4-Trifluoro-1-phenylbutane-1,3-dione (or equivalent precursor)

-

Phosphorus Oxychloride (POCl₃)[5]

-

Dimethylformamide (DMF) - Must be anhydrous

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask under inert atmosphere (N₂), dissolve the hydrazone intermediate (1.0 eq) in anhydrous DMF (5–10 volumes).

-

Vilsmeier Reagent Addition: Cool the solution to 0–5 °C. Add POCl₃ (3.0 eq) dropwise. Caution: Exothermic reaction.

-

Cyclization: Allow the mixture to warm to room temperature, then heat to 80–90 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Quenching: Pour the reaction mixture onto crushed ice. Neutralize slowly with saturated Na₂CO₃ or NaOH solution to pH 7–8.

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Petroleum Ether/Ethyl Acetate gradient).

Synthetic Workflow Diagram[5][6]

Caption: Vilsmeier-Haack cyclization pathway for the regioselective synthesis of the target aldehyde.

Reactivity & Pharmaceutical Applications[1][4][5][6][7][8]

The C4-aldehyde is the "warhead" for further functionalization. The electron-withdrawing trifluoromethyl group at C3 activates the aldehyde, making it more susceptible to nucleophilic addition than non-fluorinated analogs.

Functionalization Pathways[4][7]

-

Schiff Base Formation (Antitumor/Antimicrobial):

-

Reaction: Condensation with primary amines (anilines, hydrazides) in refluxing ethanol with catalytic acetic acid.

-

Product: Azomethines (Imine linkage).

-

Application: These derivatives often exhibit DNA intercalation properties or inhibit specific enzymes (e.g., topoisomerase).

-

-

Oxidation:

-

Reduction:

-

Reaction: NaBH₄ in Methanol.

-

Product: Hydroxymethyl derivative.

-

Application: Linker for antibody-drug conjugates (ADCs).

-

Biological Mechanisms

-

COX-2 Inhibition: The 1,3,4-substituted pyrazole motif mimics the pharmacophore of Celecoxib. The CF₃ group fits into the hydrophobic pocket of the COX-2 enzyme active site, enhancing selectivity over COX-1.

-

Mitochondrial Complex II Inhibition: Pyrazole-4-carboxamides (derived from this aldehyde) bind to the ubiquinone site of succinate dehydrogenase, disrupting cellular respiration in fungi.

Reactivity Flowchart[5]

Caption: Divergent synthesis pathways transforming the aldehyde handle into bioactive pharmacophores.

Safety & Handling (GHS Classification)

This compound is a potent electrophile and should be handled with strict adherence to safety protocols.

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The aldehyde is susceptible to autoxidation to the carboxylic acid upon prolonged exposure to air.

References

-

PubChem. (2025).[2] Compound Summary: 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde (Analogous structure data). National Library of Medicine. Retrieved from [Link]

- Kalirajan, R., et al. (2010). Synthesis and biological evaluation of some new pyrazole derivatives. Asian Journal of Research in Chemistry. (Validating Vilsmeier-Haack protocol for pyrazole-4-carbaldehydes).

Sources

- 1. 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | 1185292-86-7 | Benchchem [benchchem.com]

- 2. 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | C11H7F3N2O | CID 2781846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(TRIFLUOROMETHYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE | 1185292-86-7 [chemicalbook.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

The Versatile Virtuoso: Harnessing 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in Synthetic Chemistry

Introduction: A Privileged Scaffold in Modern Drug Discovery

The 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a cornerstone building block in contemporary medicinal chemistry and materials science. Its unique trifluoromethylpyrazole core imparts a desirable combination of lipophilicity, metabolic stability, and potent biological activity to a wide array of derivative compounds. The strategic placement of the phenyl group at the N1 position and the reactive carbaldehyde at the C4 position provides a versatile handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the applications of this key intermediate. We will delve into the causality behind experimental choices, offering field-proven insights and self-validating protocols for its use in a range of synthetic transformations.

Physicochemical Properties and Reactivity Profile

The chemical behavior of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is largely dictated by the interplay of its constituent functional groups. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyrazole ring and the appended aldehyde. This electronic effect enhances the electrophilicity of the aldehyde carbonyl carbon, making it highly susceptible to nucleophilic attack.

| Property | Value |

| Molecular Formula | C₁₁H₇F₃N₂O |

| Molecular Weight | 240.18 g/mol |

| Appearance | Off-white to yellow solid |

| CAS Number | 1185292-86-7 |

Core Synthetic Applications and Protocols

The aldehyde functionality serves as a versatile linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Below, we detail key applications and provide robust protocols for the synthesis of diverse molecular scaffolds.

Olefin Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for the formation of new carbon-carbon double bonds. The electron-deficient nature of the pyrazole-4-carbaldehyde makes it an excellent substrate for this reaction, readily condensing with active methylene compounds.

Causality of Experimental Choices: The choice of a mild base, such as piperidine or ammonium carbonate, is crucial to facilitate the deprotonation of the active methylene compound without promoting unwanted side reactions. The reaction is often carried out in a protic solvent like ethanol to ensure the solubility of the reactants and facilitate the reaction pathway.

I have now gathered a sufficient amount of information to construct the detailed application notes and protocols. I have found specific protocols for the Knoevenagel condensation of pyrazole aldehydes with malononitrile, Wittig reaction procedures, methods for the reduction of aldehydes to alcohols using NaBH4, oxidation of aldehydes to carboxylic acids, and the synthesis of pyrazolo[3,4-d]pyrimidines. While not all protocols explicitly use 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, the provided procedures for analogous pyrazole aldehydes are close enough to be adapted with a high degree of confidence. I have also found information on the synthesis of chalcones and Biginelli-type reactions which can be included as further applications.

Crucially, I have also found several peer-reviewed articles that provide mechanistic details, characterization data for similar compounds, and can be used as authoritative references. I have enough information to create the required tables, diagrams, and a comprehensive reference list.

Therefore, I can now proceed with generating the final response without needing further search queries.

Protocol 1: Synthesis of 2-((1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)malononitrile

This protocol details the synthesis of a valuable intermediate for the construction of various heterocyclic systems.

Materials:

-

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1.0 mmol, 240.18 mg)

-

Malononitrile (1.0 mmol, 66.06 mg)

-

Ammonium carbonate (0.2 mmol, 19.22 mg)

-

Ethanol (5 mL)

-

Water (5 mL)

Procedure:

-

To a 50 mL round-bottom flask, add 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and malononitrile.

-

Add a 1:1 mixture of ethanol and water (10 mL total) and stir the mixture for 5 minutes at room temperature.

-

Add ammonium carbonate to the suspension.

-

The reaction mixture is then stirred at reflux for 10-20 minutes. Reaction progress should be monitored by Thin Layer Chromatography (TLC).[1][2]

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by vacuum filtration.

-

Wash the solid with cold water and dry to afford the desired product.

Expected Results: This procedure typically yields the product as a solid with high purity.

Characterization Data for Analogous Compounds:

-

¹H NMR (DMSO-d₆): δ 7.49-7.95 (m, aromatic protons), 8.26 (s, 1H, pyrazole-H), 9.22 (s, 1H, vinyl-H).[2]

-

IR (KBr, cm⁻¹): 2218 (CN), 1604, 1525 (C=C).[2]

Sources

Application Notes & Protocols: Investigating the Anti-Inflammatory Potential of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in anti-inflammatory research. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for evaluating the anti-inflammatory properties of this compound.

Introduction: The Rationale for Investigating 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory effects.[1][2][3] The subject of this guide, 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, is a synthetic heterocyclic compound that holds significant promise as a modulator of inflammatory pathways.[4][5] Its structural features, particularly the trifluoromethyl group, can enhance its metabolic stability and binding affinity to target proteins.[6] This document provides a detailed roadmap for the systematic evaluation of its anti-inflammatory potential.

Proposed Mechanism of Action: Inhibition of Pro-Inflammatory Pathways

Based on the known anti-inflammatory mechanisms of pyrazole derivatives, it is hypothesized that 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde exerts its effects through the modulation of key inflammatory signaling pathways, primarily the NF-κB and cyclooxygenase (COX) pathways.

Figure 1: Proposed mechanism of action for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.

Experimental Protocols

The following protocols are designed to systematically evaluate the anti-inflammatory properties of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.

Part 1: In Vitro Evaluation

1.1. Cell Viability Assay (MTT Assay)

Rationale: It is crucial to determine the non-toxic concentration range of the compound before assessing its anti-inflammatory activity to ensure that the observed effects are not due to cytotoxicity.[7]

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]

-

Compound Treatment: Treat the cells with various concentrations of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

1.2. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the ability of the compound to inhibit NO production in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.[9][10]

Protocol:

-

Cell Seeding and Pre-treatment: Seed RAW 264.7 cells as in the MTT assay. Pre-treat the cells with non-toxic concentrations of the compound for 2 hours.[11]

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[11]

-

Griess Reagent Assay:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

1.3. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. This assay determines the compound's inhibitory activity and selectivity towards COX-1 (constitutively expressed) and COX-2 (inducible during inflammation).[12]

Protocol:

-

Enzyme and Compound Incubation: In a 96-well plate, incubate purified COX-1 or COX-2 enzyme with various concentrations of the compound for 10 minutes at 37°C.[13]

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined time (e.g., 2 minutes) by adding a stopping solution (e.g., 1 M HCl).

-

Prostaglandin E2 (PGE2) Quantification: Measure the amount of PGE2 produced using a commercially available ELISA kit.[14]

-

Data Analysis: Calculate the IC50 values for COX-1 and COX-2 inhibition. The selectivity index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).

Illustrative In Vitro Data

| Assay | Parameter | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | Indomethacin (Control) |

| Cell Viability (MTT) | CC50 in RAW 264.7 cells | > 100 µM | > 100 µM |

| NO Production | IC50 in LPS-stimulated RAW 264.7 cells | 15.2 µM | 25.8 µM |

| COX Inhibition | IC50 (COX-1) | 28.5 µM | 0.1 µM |

| IC50 (COX-2) | 1.8 µM | 5.2 µM | |

| Selectivity Index (COX-1/COX-2) | 15.8 | 0.02 |

Note: The data presented in this table is for illustrative purposes only and represents hypothetical but realistic outcomes.

Part 2: In Vivo Evaluation

2.1. Carrageenan-Induced Paw Edema in Rodents

Rationale: This is a classic and well-established model of acute inflammation to evaluate the in vivo efficacy of potential anti-inflammatory agents.[15][16][17]

Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

-

Compound Administration: Administer 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde orally or intraperitoneally at different doses (e.g., 10, 25, 50 mg/kg). A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin (10 mg/kg).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[15]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Illustrative In Vivo Data

| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |

| Vehicle Control | - | 0% |

| 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | 10 | 25.3% |

| 25 | 42.1% | |

| 50 | 58.7% | |

| Indomethacin | 10 | 65.2% |

Note: The data presented in this table is for illustrative purposes only and represents hypothetical but realistic outcomes.

Experimental Workflow

Figure 2: A streamlined workflow for the evaluation of anti-inflammatory properties.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. By following these methodologies, researchers can obtain reliable and reproducible data to elucidate the compound's mechanism of action and assess its therapeutic potential. The multi-faceted approach, combining in vitro and in vivo models, is essential for a thorough understanding of the compound's pharmacological profile and its potential for further development as a novel anti-inflammatory agent.

References

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. RSC Advances. 2025. [Link]

-

Papadopoulou, C., et al. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. 2018. [Link]

-

Papadopoulou, C., et al. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. 2018. [Link]

-

Osman, E. O., et al. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. [Link]

-

Cytotoxicity profile of compounds on RAW 264.7 cell line according to... ResearchGate. [Link]

-

Adhikari, B., et al. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC. [Link]

-

El-Sayed, M. A., et al. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]

-

Sung, B., et al. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC. [Link]

-

Suroor, A. A., et al. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC. [Link]

-

Structures of pyrazole derivatives with anti-inflammatory activity. ResearchGate. [Link]

-

Anti-inflammatory effects of PGE2 in the lung: role of the EP4 receptor subtype. PubMed. [Link]

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. ResearchGate. [Link]

-

RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? ResearchGate. [Link]

-

da Silva, P. B., et al. Novel 1,4-Naphthoquinone-Zidovudine Hybrid: Design, Synthesis, and In Vitro Evaluation of Its Anti-Trypanosomatid and Cytotoxic Activities. MDPI. [Link]

-

Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

-

Guidelines for anti‐inflammatory assays in RAW264.7 cells. ResearchGate. [Link]

-

Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [Link]

-

Triazol-phenyl antipyretic derivatives inhibit mPGES-1 mRNA levels in LPS-Induced RAW 264.7 macrophage cells. ResearchGate. [Link]

-

Small Molecule NF-κB Pathway Inhibitors in Clinic. MDPI. [Link]

-

Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]

-

Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae). PubMed Central. [Link]

-

Inhibition of the NF-κB signaling pathway by small-molecule inhibitors:... ResearchGate. [Link]

-

Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibit. Amanote. [Link]

-

Li, Y., et al. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. NIH. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

-

LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC. [Link]

-

Design and Development of Pyrazole–Thiazole Hybrid Derivatives as Anti-inflammatory and Anti-oxidant Agents. ResearchGate. [Link]

-

Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]

-

Cell culture of RAW264.7 cells. Protocols.io. [Link]

-

Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. PubMed. [Link]

-

NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers. [Link]

-

Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers. [Link]

-

Cyclooxygenase production of PGE2 promotes phagocyte control of A. fumigatus hyphal growth in larval zebrafish. NIH. [Link]

-

Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method. YouTube. [Link]

-

Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. [Link]

-

Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation. PubMed. [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

Sources

- 1. thaiscience.info [thaiscience.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1,4-Naphthoquinone-Zidovudine Hybrid: Design, Synthesis, and In Vitro Evaluation of Its Anti-Trypanosomatid and Cytotoxic Activities [mdpi.com]

- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 16. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

- 17. youtube.com [youtube.com]

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Pyrazole Triflates

Executive Summary

Pyrazole scaffolds are ubiquitous in medicinal chemistry, serving as core pharmacophores in drugs such as celecoxib (Celebrex) and sildenafil (Viagra). While Suzuki-Miyaura cross-coupling is the gold standard for biaryl synthesis, applying it to pyrazoles presents unique challenges. The electron-rich nitrogen atoms can poison palladium catalysts, and the requisite electrophiles—pyrazole triflates—are prone to hydrolytic decomposition.

This guide provides a validated, self-consistent workflow for synthesizing and coupling pyrazole triflates. It moves beyond standard "cookbook" chemistry to address the mechanistic nuances of catalyst ligation, base selection, and substrate protection that determine experimental success.

Strategic Rationale: Why Pyrazole Triflates?

In drug discovery, pyrazole triflates are superior to their halide counterparts for two reasons:

-

Synthetic Accessibility: They are derived directly from hydroxypyrazoles (or pyrazolinones), which are often more commercially available or easier to synthesize de novo than bromopyrazoles.

-

Reactivity Profile: The triflate group (-OTf) is a "super-leaving group" (pKa of conjugate acid ~ -14). In oxidative addition, C–OTf bonds generally react faster than C–Br and C–Cl bonds, allowing for milder reaction temperatures, provided the catalyst system prevents hydrolysis.

The Stability-Reactivity Paradox

The high reactivity of the triflate is its Achilles' heel. Under the aqueous basic conditions typical of Suzuki coupling, pyrazole triflates can undergo S-O bond cleavage (hydrolysis) back to the hydroxypyrazole, killing the reaction.

Key Rule: Success requires a reaction rate (

Pre-Coupling Workflow: Triflate Synthesis

Before coupling, the hydroxypyrazole must be converted to the triflate. Crucially, the pyrazole nitrogen must be protected. Attempting to triflate a free NH-pyrazole often results in N-triflation (unstable) or mixtures of regioisomers.

Workflow Visualization

The following diagram illustrates the critical decision tree for preparing the substrate.

Caption: Decision tree for the synthesis of stable pyrazole triflates from hydroxypyrazole precursors.

Protocol A: Synthesis of N-Protected Pyrazole Triflates

Target: 1-Benzyl-1H-pyrazol-5-yl trifluoromethanesulfonate.

Reagents:

-

1-Benzyl-1H-pyrazol-5-ol (1.0 equiv)

-

Trifluoromethanesulfonic anhydride (Tf

O) (1.2 equiv) -

Triethylamine (TEA) or Pyridine (2.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add the N-protected hydroxypyrazole and DCM (0.2 M concentration). Cool to -78 °C (acetone/dry ice bath).

-

Base Addition: Add TEA dropwise. The solution may become slightly yellow.[1]

-

Triflation: Add Tf

O dropwise over 15 minutes. Note: Tf -

Warming: Stir at -78 °C for 30 minutes, then allow to warm to 0 °C over 1 hour. Monitor by TLC (Triflates are usually less polar than the starting alcohol).

-

Quench: Quench with saturated aqueous NaHCO

. -

Workup: Extract with DCM, wash with water and brine. Dry over Na

SO -

Purification: Flash chromatography on silica gel. Critical: Use 1% TEA in the eluent to prevent acid-catalyzed hydrolysis of the triflate on the silica.

The Suzuki-Miyaura Coupling

Mechanistic Considerations

The catalytic cycle involves Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE).[2][3] For pyrazoles, the OA step is facilitated by the weak C-OTf bond, but the N-atom can coordinate to Pd(II) intermediates, creating a "thermodynamic sink" (catalyst resting state) that halts the cycle.

Solution: Use bulky phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) to sterically crowd the metal center, preventing non-productive N-binding.

Caption: Catalytic cycle highlighting the risk of Pd-N coordination (poisoning) during the oxidative addition phase.

Optimization Matrix

Select conditions based on substrate complexity.

| Parameter | Standard Conditions (Robust Substrates) | Advanced Conditions (Hindered/Sensitive) | Rationale |

| Catalyst | Pd(PPh | Pd | XPhos prevents N-poisoning and accelerates OA. |

| Base | Na | K | Anhydrous bases prevent triflate hydrolysis. |

| Solvent | DME/Water or Dioxane/Water (3:1) | Toluene or THF (Anhydrous) | Non-polar solvents minimize hydrolysis. |

| Temp | 80–100 °C | 60–80 °C | Lower temps preserve labile triflates. |

Experimental Procedures

Protocol B: Standard Coupling (Aqueous Conditions)

Best for: 4-Triflates (distal from N) and electron-deficient pyrazoles.

-

Charge: To a reaction vial, add Pyrazole Triflate (1.0 equiv), Boronic Acid (1.5 equiv), and Pd(PPh

) -

Solvent: Add 1,4-Dioxane (degassed) and 2.0 M Na

CO -

Reaction: Seal and heat to 90 °C for 4–12 hours.

-

Workup: Cool, dilute with EtOAc, wash with water. Purify via column chromatography.

Protocol C: High-Fidelity Coupling (Anhydrous Conditions)

Best for: 3- or 5-Triflates (proximal to N), sterically hindered systems, or hydrolytically unstable triflates.

-

Catalyst Pre-formation: In a glovebox or under Argon, mix Pd

(dba) -

Substrate Addition: Add the Pyrazole Triflate (1.0 equiv), Boronic Acid (1.5 equiv), and finely ground anhydrous K

PO -

Reaction: Seal the vessel and heat to 80 °C.

-

Note: If the boronic acid is prone to protodeboronation, add it in portions over 1 hour.

-

-

Monitoring: Check LCMS for the disappearance of the triflate (M+) and formation of product. If "Hydroxypyrazole" (M-OTf+OH) is observed, the system is too wet; add molecular sieves to the next run.

Troubleshooting & Quality Control (Self-Validation)

| Observation | Diagnosis | Corrective Action |

| Hydroxypyrazole formation | Triflate hydrolysis occurred before coupling. | Switch to Protocol C (Anhydrous K |

| Starting Material remains | Catalyst poisoning or inactive catalyst. | Switch to XPhos or SPhos ligands. Ensure reaction is oxygen-free (Pd(0) oxidation). |

| Homocoupling of Boronic Acid | Oxidative homocoupling. | Degas solvents thoroughly (freeze-pump-thaw). Reduce oxidant presence. |

| Regioisomer Scrambling | N-protecting group migration. | Ensure stable protecting groups (e.g., SEM, THP) are used rather than acyl groups. |

References

-

Suzuki-Miyaura Cross-Coupling: Mechanism & Examples. NRO Chemistry. Available at: [Link]

-

Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates. ResearchGate. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. National Institutes of Health (NIH) / PMC. Available at: [Link]

-

Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Organometallics. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing N-triflated byproduct formation in pyrazole reactions

A Researcher's Guide to Preventing N-Triflated Byproduct Formation

Welcome to the Technical Support Center for pyrazole reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the formation of N-triflated byproducts during the chemical modification of pyrazoles. As a Senior Application Scientist, I will provide in-depth technical guidance and troubleshooting strategies to help you minimize or eliminate this common side reaction, ensuring the integrity and yield of your desired products.

Frequently Asked Questions (FAQs)

Q1: What is N-triflation, and why is it a problem in pyrazole reactions?

A1: N-triflation is the chemical modification where a trifluoromethanesulfonyl group (Tf), often from triflic anhydride (Tf₂O), is attached to a nitrogen atom. In the context of pyrazole chemistry, this becomes a significant issue as the pyrazole ring contains two nitrogen atoms that are nucleophilic and can react with potent electrophiles like triflic anhydride. This leads to the formation of an undesired N-triflated pyrazole byproduct, which can be difficult to separate from the desired product, reducing the overall yield and complicating purification.

Q2: Why are pyrazoles so susceptible to N-triflation?

A2: Pyrazoles possess a unique electronic structure with two adjacent nitrogen atoms within a five-membered aromatic ring. One nitrogen (N1) is a pyrrole-type nitrogen and is acidic, readily deprotonated by a base to form a highly nucleophilic pyrazolate anion.[1] The other nitrogen (N2) is a pyridine-type nitrogen with a lone pair of electrons, also making it a target for electrophiles.[1] Triflic anhydride is a very strong electrophile, and in the presence of a base, the highly reactive pyrazolate anion readily attacks it, leading to N-triflation. Even in the absence of a strong base, the N2 nitrogen can directly react with triflic anhydride.

Q3: What are the primary factors that influence the formation of N-triflated byproducts?

A3: The competition between the desired reaction (e.g., C-H functionalization, N-arylation) and N-triflation is governed by several factors:

-

Basicity and Steric Hindrance of the Base: The choice of base is critical. Strong, non-hindered bases can readily deprotonate the N1 position, increasing the concentration of the highly reactive pyrazolate anion and favoring N-triflation.

-

Reaction Temperature: Higher temperatures can sometimes favor the desired reaction, but they can also increase the rate of N-triflation. Careful temperature control is essential.

-

Solvent Polarity: The polarity of the solvent can influence the reactivity of both the pyrazole and the triflating agent.

-

Steric and Electronic Effects of Pyrazole Substituents: The size and electronic nature of the groups already attached to the pyrazole ring can influence the accessibility and nucleophilicity of the nitrogen atoms, thereby affecting the rate of N-triflation.[2][3]

Troubleshooting Guide: Minimizing N-Triflated Byproducts

This section provides detailed troubleshooting strategies for specific issues you might encounter during your experiments.

Problem 1: My reaction is producing a significant amount of N-triflated byproduct, reducing the yield of my desired C-H functionalized product.

This is a common challenge when attempting to directly functionalize the carbon atoms of the pyrazole ring using reagents that can also react with the nitrogen atoms.

Root Cause Analysis:

The primary issue is the competition between the nucleophilic nitrogen atoms of the pyrazole and the targeted carbon position for the electrophilic reagent. The N-H proton of the pyrazole is acidic and can be easily removed by a base, generating a highly reactive pyrazolate anion that readily undergoes N-triflation.

Solution Workflow:

Here is a step-by-step approach to mitigate this issue, starting with the least disruptive modifications to your protocol.

Step 1: Re-evaluate Your Base

The choice of base is often the most critical parameter.

-

Use a Sterically Hindered, Non-Nucleophilic Base: Instead of common bases like triethylamine or pyridine, consider using a bulkier base such as 2,6-lutidine or diisopropylethylamine (DIPEA). The steric bulk around the nitrogen of these bases can disfavor the deprotonation of the pyrazole N-H, thereby reducing the concentration of the highly reactive pyrazolate anion.

-

Consider Weaker Bases: If your desired reaction can proceed with a weaker base, this can significantly suppress N-triflation. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be suitable alternatives.

Step 2: Optimize Reaction Temperature

-

Lower the Reaction Temperature: Perform the reaction at the lowest temperature at which you observe the formation of your desired product. Running the reaction at 0 °C or even -78 °C can significantly slow down the rate of N-triflation, which often has a higher activation energy than the desired C-H functionalization.

Step 3: Solvent Selection

-

Use a Non-Polar Solvent: Solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often good choices. Polar aprotic solvents like DMF or DMSO can sometimes favor N-alkylation and potentially N-triflation.[4]

Step 4: Employ a Protecting Group Strategy

If the above optimizations are insufficient, protecting the pyrazole nitrogen is a robust strategy to completely block N-triflation.

-

Boc Protection: The tert-butoxycarbonyl (Boc) group is a common and effective protecting group for the pyrazole nitrogen. The N-Boc protected pyrazole is stable under many reaction conditions and the Boc group can be readily removed later.[5]

Experimental Protocol: N-Boc Protection of Pyrazole

-

Dissolve the pyrazole (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Work up the reaction by removing the solvent and purifying the N-Boc protected pyrazole by column chromatography.

-

-

SEM Protection: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another useful protecting group that can be employed. It has been shown to be effective in directing C-H functionalization reactions of pyrazoles.[6]

Decision-Making Workflow for Troubleshooting N-Triflation

Caption: A stepwise workflow for troubleshooting and minimizing N-triflated byproduct formation.

Problem 2: I am trying to perform an N-arylation, but N-triflation is competing with the desired reaction.

This scenario arises when using a triflate-based precursor for the aryl group in the presence of a catalyst and a base.

Root Cause Analysis:

The pyrazole, especially after deprotonation by the base, can react directly with the triflic anhydride used to generate the aryl triflate in situ, or with any unreacted triflic anhydride.

Solution Strategies:

-

Pre-form the Aryl Triflate: Instead of generating the aryl triflate in situ, prepare and purify it separately before adding it to the pyrazole. This eliminates the presence of free triflic anhydride in the reaction mixture.

-

Control Stoichiometry: Use a slight excess of the pyrazole relative to the aryl triflate to ensure that the triflating agent is the limiting reagent.

-

Slow Addition: Add the aryl triflate solution slowly to the reaction mixture containing the pyrazole and the catalyst. This helps to maintain a low concentration of the electrophile and can favor the desired N-arylation.

Advanced Strategies & Alternative Reagents

Q3: Are there alternative triflating agents that are less prone to causing N-triflation?

A3: While triflic anhydride is a powerful and common reagent, its high reactivity can be a drawback. For certain applications, alternative reagents might offer better selectivity.

-

N-phenyl-bis(trifluoromethanesulfonimide) (Comins' Reagent): This reagent is generally milder than triflic anhydride and is often used for the synthesis of vinyl and aryl triflates. Its reduced electrophilicity may lead to a lower propensity for N-triflation of pyrazoles.

Comparison of Triflating Agents

| Reagent | Structure | Reactivity | Common Applications | Potential for N-Triflation |

| Triflic Anhydride | (CF₃SO₂)₂O | Very High | Synthesis of triflates, strong Lewis acid promoter | High |

| Comins' Reagent | PhN(Tf)₂ | Moderate | Synthesis of vinyl and aryl triflates | Moderate to Low |

Q4: Can steric hindrance on the pyrazole ring itself be used to prevent N-triflation?

A4: Yes, increasing the steric bulk around the nitrogen atoms of the pyrazole can significantly hinder the approach of the triflating agent.[2][3][7]

-

Strategic Placement of Bulky Substituents: Introducing large groups at the 3- and/or 5-positions of the pyrazole ring can sterically shield the nitrogen atoms, making N-triflation less favorable. This strategy is particularly useful if the desired reaction occurs at a less sterically hindered position on the ring.

Visualizing Steric Hindrance

Caption: Steric bulk on the pyrazole ring can impede the approach of triflic anhydride, thus reducing N-triflation.

By carefully considering the reaction mechanism and implementing these troubleshooting strategies, researchers can significantly improve the outcome of their pyrazole reactions and minimize the formation of unwanted N-triflated byproducts.

References

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting guide for the synthesis of pyrazole-4-carbaldehydes

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of pyrazole-4-carbaldehydes. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this important synthetic transformation. Pyrazole-4-carbaldehydes are crucial building blocks in medicinal chemistry and materials science, and their successful synthesis is often pivotal to project timelines. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter at the bench.

Frequently Asked Questions & Troubleshooting Guide

The Vilsmeier-Haack reaction is the most common and effective method for the formylation of pyrazoles.[1] It involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2] While powerful, this reaction is sensitive to several parameters that can impact yield, purity, and even the course of the reaction.

Q1: I am getting a very low yield or no product at all. What are the most likely causes?

This is the most common issue. A low or zero yield can usually be traced back to one of three areas: the Vilsmeier reagent itself, the pyrazole substrate's reactivity, or the reaction conditions.

A1: Let's break down the possibilities:

-

Inactive Vilsmeier Reagent: The Vilsmeier reagent (the electrophile) is highly moisture-sensitive. Its proper formation is critical for the reaction to proceed.

-

Causality: Phosphorus oxychloride reacts violently with water. Any moisture present in the DMF or the reaction flask will consume the POCl₃, preventing the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent).

-

Solution: Always use anhydrous DMF.[3] If the quality of your DMF is uncertain, consider using a freshly opened bottle or drying it over molecular sieves. Ensure your glassware is rigorously dried. The Vilsmeier reagent is typically prepared at low temperatures (e.g., -10 to 0 °C) before the addition of the pyrazole substrate to ensure its complete formation.[1]

-

-

Poorly Reactive Pyrazole Substrate: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electronic nature of your pyrazole ring is paramount.

-

Causality: Pyrazole itself is an electron-rich heterocycle, making the C4 position susceptible to electrophilic attack.[4] However, if your pyrazole is substituted with strong electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups, the ring becomes deactivated, making the formylation difficult or impossible under standard conditions.

-

Solution: For deactivated pyrazoles, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times. However, be aware this can lead to side products.[5] An alternative is to use a more reactive formylating agent, though this falls outside the standard Vilsmeier-Haack protocol.

-

-

Suboptimal Reaction Conditions (Stoichiometry, Temperature, Time):

-

Causality: Insufficient Vilsmeier reagent will lead to incomplete conversion. The reaction temperature profile is also key; the reaction is often initiated at a low temperature and then heated to drive it to completion.[6]

-

Solution: Ensure you are using a sufficient excess of the Vilsmeier reagent. Published procedures often use between 3 to 4 equivalents of both POCl₃ and DMF relative to the pyrazole substrate.[1][3] Monitor the reaction by Thin Layer Chromatography (TLC). A typical temperature profile involves stirring at a low temperature (0-5 °C) for a short period, followed by heating (e.g., 70-100 °C) for several hours until the starting material is consumed.[1][6]

-

Q2: My reaction is messy, and I'm isolating multiple unexpected products. What are the common side reactions?

Observing a complex product mixture is frustrating but provides valuable diagnostic information. The Vilsmeier reagent is aggressive and can participate in reactions other than C4-formylation.

A2: Let's diagnose the potential side products:

-

Chlorination instead of Formylation: In some cases, particularly with substituted pyrazoles, you may observe the introduction of a chlorine atom.

-

Causality: POCl₃ is a potent chlorinating agent. If a nucleophilic group (like a hydroxyl) is present on the pyrazole or its substituents, it can be replaced by chlorine. For instance, formylation of a pyrazole with a 2-hydroxyethyl side chain can result in the substitution of the hydroxyl group with a chlorine atom.[5] Similarly, a 2-methoxyethoxy chain can be cleaved and chlorinated.[1]

-

Solution: If you have a hydroxyl group that you wish to preserve, it must be protected before subjecting the molecule to Vilsmeier-Haack conditions.

-

-

Regioselectivity Issues: While formylation strongly favors the C4 position, other outcomes are possible if C4 is blocked or the substrate is unusual.

-

Causality: Electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position due to electronic factors.[4] If the C4 position is already substituted, formylation will not occur. In unsubstituted pyrazole (NH-pyrazole), electrophilic attack can sometimes occur at the N1 position, which can complicate the reaction.[7]

-

Solution: Ensure the C4 position of your pyrazole is unsubstituted. For N-unsubstituted pyrazoles, consider N-protection (e.g., with an easily removable group) to prevent N-formylation and improve solubility and reactivity.

-

-

Degradation or Dealkylation: Harsh reaction conditions can degrade sensitive substrates.

-

Causality: Prolonged heating at high temperatures can lead to the decomposition of DMF, which may generate side products.[5] Furthermore, certain N-substituents (especially bulky ones) can be cleaved under the acidic and high-temperature conditions of the reaction.[5]

-

Solution: Carefully monitor the reaction progress with TLC to avoid unnecessarily long reaction times. If you suspect dealkylation, analyze your crude mixture by LC-MS to look for the mass of the dealkylated pyrazole.

-

Q3: I believe my reaction worked, but I'm struggling with the work-up and purification. What is the standard procedure?

Effective isolation and purification are just as critical as the reaction itself. Pyrazole-4-carbaldehydes are generally stable, crystalline solids, which aids in their purification.

A3: Follow this validated work-up and purification strategy:

-

Reaction Quench and Product Precipitation:

-

Protocol: The reaction is typically quenched by pouring the cooled reaction mixture slowly onto a large volume of crushed ice or ice-water.[1] This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the excess acidic reagents. The product often precipitates at this stage.

-

Expert Tip: After the initial quench, the acidic solution should be carefully neutralized with a base. Solid sodium bicarbonate, sodium carbonate, or an aqueous NaOH solution is used to bring the pH to neutral or slightly basic (pH > 10).[1] This ensures the product is in its neutral form, maximizing precipitation and simplifying extraction. The resulting solid can then be collected by filtration, washed with cold water, and dried.

-

-

Purification:

-

Recrystallization: If the crude product is relatively clean, recrystallization is an effective method. Common solvents include ethanol or DMF/water mixtures.

-

Column Chromatography: For more complex mixtures, flash column chromatography on silica gel is the method of choice. A typical eluent system would be a gradient of ethyl acetate in hexane.[1]

-

Product Insolubility: Pyrazole-4-carbaldehydes can sometimes be poorly soluble in common organic solvents but readily soluble in DMF and DMSO. This can be leveraged for purification.

-

-

Structural Confirmation:

-

NMR Spectroscopy: The key signal to look for in ¹H NMR is the aldehyde proton, which appears as a sharp singlet far downfield, typically between δ 9.8 and 10.0 ppm.[1]

-

IR Spectroscopy: A strong carbonyl (C=O) stretching band will be present around 1660-1670 cm⁻¹.[1]

-

Mass Spectrometry: HRMS should be used to confirm the molecular formula of the synthesized compound.[1]

-

Data Summary & Key Protocols

For ease of reference, the following tables summarize common troubleshooting pathways and typical reaction parameters.

Table 1: Troubleshooting Summary

| Problem | Possible Cause | Recommended Solution |

| Low/No Yield | Wet reagents (especially DMF) | Use anhydrous DMF; dry all glassware thoroughly. |

| Deactivated pyrazole ring (EWGs) | Use more forcing conditions (higher temp/longer time); consider alternative synthetic routes. | |

| Incorrect stoichiometry | Use 3-4 equivalents of the Vilsmeier reagent (POCl₃/DMF). | |

| Side Products | Unwanted chlorination | Protect sensitive functional groups (e.g., -OH) prior to the reaction. |

| C4 position is blocked | Verify the structure of your starting material; formylation requires an unsubstituted C4. | |

| Degradation of starting material | Monitor reaction closely by TLC; avoid excessive heating or prolonged reaction times. | |

| Purification Issues | Product remains in aqueous layer | Ensure complete neutralization (pH > 10) during work-up to precipitate the neutral product. |

| Oily or impure solid | Purify via silica gel column chromatography (Hexane/EtOAc) or recrystallization. |

Table 2: Example Vilsmeier-Haack Reaction Conditions

| Pyrazole Substrate | Equivalents (POCl₃/DMF) | Temperature Profile | Time (h) | Yield (%) | Reference |

| Hydrazones | 3 | 80–90 °C | 4 | Good | [3] |

| Substituted Hydrazone | Not specified | 0–5 °C then 100 °C | 4–6 | Good-Excellent | [6] |

| 3-(2-methoxyethoxy)-pyrazole | 4 | -10 °C then 70 °C | 24 | 48 | [1] |

Visualizing the Process

To better understand the chemical transformation and the troubleshooting logic, the following diagrams have been generated.

The Vilsmeier-Haack Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.

Troubleshooting Workflow

Caption: Decision tree for troubleshooting pyrazole-4-carbaldehyde synthesis.

References

-

Mishra, et al. (2020). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). National Institutes of Health. [Link]

-

Pyrazole-4-carbaldehyde derivatives. (n.d.). ResearchGate. [Link]

-

El-Mekabaty, A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

-

Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation. [Link]

-

Improved synthesis of 1h-pyrazole- 4-carbaldehyde. (2007). Taylor & Francis Online. [Link]

-

Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). (n.d.). ResearchGate. [Link]

-

A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Neshan, F. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Bieliauskas, A., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

-

Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

Sources

- 1. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmajournal.net [pharmajournal.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Stability issues of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in solution

Welcome to the technical support center for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and experimental challenges encountered with this versatile building block. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure the integrity and reproducibility of your experiments.

Introduction to 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a key intermediate in the synthesis of a wide range of biologically active molecules, including those with potential anticancer, anti-inflammatory, and antifungal properties. The unique arrangement of a phenyl group, a trifluoromethyl moiety, and a reactive carbaldehyde on the pyrazole scaffold makes it a valuable synthon. However, the very features that make this compound synthetically useful also contribute to its potential instability in solution. Understanding these liabilities is critical for successful experimentation.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the stability challenges you may face.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Solution Stability & Storage

Question: I've prepared a stock solution of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in DMSO. What are the potential stability issues, and what is the recommended storage protocol?

Answer:

While this compound is generally stable as a solid when stored correctly, its stability in solution, particularly in polar aprotic solvents like DMSO, can be a concern over time. The primary degradation pathways are oxidation of the aldehyde and potential reactions with residual water in the solvent.

Key Stability Concerns in Solution:

-

Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. This can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

-

Hydration and Hemiacetal Formation: In the presence of water or alcohol solvents, the aldehyde can exist in equilibrium with its hydrate or hemiacetal form, respectively. While this is a reversible process, it can affect reaction kinetics and quantification.

-

Photodegradation: Aromatic aldehydes can be sensitive to UV light, potentially leading to decomposition or unwanted side reactions.

Recommended Storage Protocol for Solutions:

| Parameter | Recommendation | Rationale |

| Solvent | Use anhydrous, high-purity DMSO or a suitable aprotic solvent. | Minimizes the presence of water, which can lead to hydrate formation and potentially facilitate other degradation pathways. |

| Temperature | Store stock solutions at -20°C or -80°C. | Low temperatures significantly slow down the rate of chemical degradation. |

| Atmosphere | Overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing. | Prevents oxidation of the aldehyde group by atmospheric oxygen. |

| Light Exposure | Store vials in the dark or use amber vials. | Protects the compound from potential photodegradation. |

| Storage Duration | Prepare fresh solutions for critical experiments. For routine use, it is advisable to use solutions within a few weeks of preparation, even when stored under optimal conditions. | Long-term storage can lead to a gradual decrease in purity, affecting experimental reproducibility. |

FAQ 2: Troubleshooting Inconsistent Experimental Results

Question: I'm seeing variable yields and unexpected side products in my reactions using this aldehyde. Could this be related to its stability?

Answer:

Yes, inconsistent experimental outcomes are often linked to the degradation of the starting aldehyde. If you are experiencing issues such as lower-than-expected yields, the appearance of unknown impurities in your reaction mixture, or poor reproducibility, it is crucial to assess the purity of your aldehyde stock.

Troubleshooting Workflow for Inconsistent Results:

Caption: Troubleshooting workflow for inconsistent results.

Detailed Troubleshooting Steps:

-

Purity Assessment:

-

Technique: The most effective method to check for degradation is High-Performance Liquid Chromatography (HPLC) or LC-MS. You should see a single major peak corresponding to the aldehyde. The appearance of a more polar peak could indicate the presence of the carboxylic acid oxidation product.

-

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the aldehyde proton typically appears as a singlet around 10 ppm. A decrease in the integration of this peak relative to other aromatic protons can indicate degradation.

-

-

Addressing Impure Starting Material:

-

If your analysis confirms the presence of significant impurities, it is best to discard the old solution and prepare a fresh one from the solid material.

-

Ensure that the new solution is prepared using anhydrous solvent and is stored under an inert atmosphere, protected from light, and at a low temperature.

-

FAQ 3: Potential Degradation Pathways

Question: What are the likely chemical structures of the degradation products, and how can I identify them?

Answer:

Understanding the potential degradation products is key to diagnosing stability issues. The two most probable degradation pathways for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde are oxidation of the aldehyde and hydrolysis of the trifluoromethyl group.

Potential Degradation Pathways:

Caption: Potential degradation pathways of the aldehyde.

Identification of Degradation Products:

| Degradation Product | Chemical Structure | Identification Method | Key Signature |

| Oxidation Product | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | LC-MS | A peak with a mass increase of 16 amu (addition of an oxygen atom). |

| Hydrolysis Product | 1-Phenyl-4-formyl-1H-pyrazole-3-carboxylic acid | LC-MS | A peak with a mass change corresponding to the replacement of CF₃ with COOH. |

Note on Trifluoromethyl Group Hydrolysis: The hydrolysis of a trifluoromethyl group is generally not facile but can be promoted by basic conditions. If your reaction conditions are basic, or if your solution has been stored improperly with basic contaminants, this degradation pathway should be considered.

Experimental Protocols

Protocol 1: Preparation and Storage of a Standard Stock Solution

This protocol outlines the best practices for preparing a stable stock solution of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.

-

Materials:

-

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (solid)

-

Anhydrous DMSO (or other suitable aprotic solvent)

-

Inert gas (argon or nitrogen)

-

Amber glass vial with a PTFE-lined cap

-

-

Procedure:

-

Allow the solid aldehyde to equilibrate to room temperature in a desiccator to prevent moisture condensation.

-

Weigh the desired amount of the solid in a clean, dry amber vial.

-

Add the required volume of anhydrous DMSO to achieve the target concentration.

-

Briefly vortex or sonicate to ensure complete dissolution.

-

Purge the headspace of the vial with a gentle stream of inert gas for 15-30 seconds.

-

Immediately and tightly seal the vial with the PTFE-lined cap.

-

Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

-